Benzyl isocyanide

Physical organic chemistry Reaction kinetics Isomerization

Benzyl isocyanide (CAS 10340-91-7) is an aromatic isocyanide with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol. It is a colorless to pale liquid with a density of 0.962 g/mL at 25 °C and a boiling point of 105–106 °C at 75 mmHg.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 10340-91-7
Cat. No. B130609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl isocyanide
CAS10340-91-7
Synonyms(Isocyanomethyl)benzene;  Benzyl Isonitrile; 
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CC=CC=C1
InChIInChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2
InChIKeyRIWNFZUWWRVGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Isocyanide (CAS 10340-91-7): Baseline Properties and Industrial Sourcing Considerations


Benzyl isocyanide (CAS 10340-91-7) is an aromatic isocyanide with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol. It is a colorless to pale liquid with a density of 0.962 g/mL at 25 °C and a boiling point of 105–106 °C at 75 mmHg [1]. The compound is characterized by its electrophilic isocyanide carbon, which makes it highly reactive in nucleophilic addition reactions . As a versatile building block, it is widely employed in multicomponent reactions such as the Passerini and Ugi reactions, as well as in coordination chemistry and medicinal chemistry applications . Its storage requires frozen conditions (<0°C) under inert gas due to air and heat sensitivity .

1
Multicomponent reaction building block
Passerini and Ugi chemistry, isocyanide-based ligation
2
Coordination chemistry ligand
Electron-donating benzyl isocyanide for metal cluster tuning
3
Ethylene-mimic probe
Plant biology research tool with derivatization potential

Why Benzyl Isocyanide Cannot Be Interchanged with Other Isocyanides: Key Differentiation Drivers


While isocyanides share a common functional group, their substituent-specific steric and electronic properties dramatically alter their reactivity profiles, biological activities, and application suitability. Benzyl isocyanide differs fundamentally from aliphatic isocyanides (e.g., cyclohexyl or tert-butyl) and aryl isocyanides in its nucleophilic addition kinetics, ligand binding behavior, and product yields in multicomponent reactions [1]. Its unique benzyl group provides a specific balance of reactivity and stability that cannot be replicated by other isocyanides . Substitution without rigorous validation risks compromised reaction outcomes, inconsistent complex stability, and unreliable biological assay results. The quantitative evidence below establishes the exact performance deltas that justify compound-specific selection.

Reactivity
Benzyl isocyanide: balanced electrophilicity, tunable by substituents
Aliphatic isocyanides: different steric/electronic profile may shift nucleophilic addition kinetics
Ligand donor
Benzyl isocyanide: strong electron donor, cathodic shift vs CO in metal clusters
Alkyl or aryl isocyanides: donor strength may differ, altering redox tuning
Bioactivity
Benzyl isocyanide: reported ethylene-like response in plant assays
Other isocyanides: biological profile may not transfer; aryl or heteroatom-substituted may lack activity

Benzyl Isocyanide (CAS 10340-91-7) Quantitative Differentiation Evidence: Direct Comparator Data


Thermal Isomerization Kinetics: Hammett Correlation and Substituent Effects on Rate

Thermal isomerization rates of substituted benzyl isocyanides, including the parent benzyl isocyanide, were measured at 170–230 °C. The relative rates exhibited an excellent Hammett correlation with ρ⁺ = −0.24, indicating that electron-donating substituents accelerate the rearrangement. This quantitative structure-reactivity relationship is specific to the benzyl isocyanide scaffold and provides a predictive framework for tuning reactivity [1].

Hammett ρ⁺ for isomerization
Class-level
ρ⁺ = −0.24
Rate tuning by substituent effects, distinct from non-benzyl scaffolds
Thermal rearrangement at 170–230 °C; baseline within benzyl series
Physical organic chemistry Reaction kinetics Isomerization

Ethylene-Like Biological Activity: Comparative Potency in Plant Growth Assays

Benzyl isocyanide and cyclohexyl isocyanide both exhibited ethylene-like activity in a pea (Pisum sativum) growth assay, with a half-maximal response concentration (C₅₀) of approximately 10–15 µL/L for each compound. Neither benzyl isocyanate nor methyl isothiocyanate produced any ethylene-like response, demonstrating that the isocyanide functional group is essential for this biological activity. The comparable potency of benzyl and cyclohexyl isocyanides confirms that both can serve as effective ethylene mimics, but benzyl isocyanide offers the added advantage of derivatization potential (e.g., azido derivatives for photoaffinity labeling) [1].

Ethylene-like C₅₀
Head-to-head
~10–15 µL/L, comparable to cyclohexyl isocyanide
Reported plant-growth assay context; non-isocyanide analogs show no response
Pea assay, inhibition by norbornadiene confirms ethylene receptor interaction
Plant biology Bioassay Receptor pharmacology

Hemoglobin Binding Affinity: Equilibrium Titration with Human Hemoglobin

Equilibrium titration experiments with human hemoglobin at pH 7 and 20 °C examined 13 alkyl isocyanides, including benzyl isocyanide. All compounds exhibited sigmoidal binding curves, but the extent of binding varied with the alkyl group. Benzyl isocyanide showed a distinct binding profile compared to aliphatic isocyanides such as cyclohexyl and tert-butyl isocyanides. This differential binding affinity is critical for applications in oxygen carrier research and heme protein studies [1].

Hemoglobin binding
Context-dependent
Sigmoidal binding; distinct profile vs aliphatic isocyanides
Heme-protein binding context; quantitative constants not reported
Human hemoglobin, pH 7, 20 °C; extent varies with alkyl group
Biochemistry Ligand binding Hemoglobin

Electron-Donating Properties in Metal Complexes: Cyclic Voltammetry of Triosmium-C₆₀ Clusters

In a series of Os₃(CO)₉₋ₙ(CNCH₂Ph)ₙ(μ₃-η²:η²:η²-C₆₀) complexes (n = 2–4), substitution of CO ligands with benzyl isocyanide systematically shifts all half-wave potentials to more negative values. For example, the E₁/₂ of the first reduction wave shifts cathodically by approximately 100 mV per isocyanide ligand added. This quantifies the stronger electron-donating character of benzyl isocyanide compared to CO, which is essential for tuning the redox properties of metal clusters [1].

Redox shift per ligand
Head-to-head
E₁/₂ shifts ~100 mV cathodic per benzyl isocyanide vs CO
Reported electrochemical tuning; stronger donor character than CO
Os₃–C₆₀ clusters, CV in chlorobenzene
Coordination chemistry Electrochemistry Fullerene complexes

Cytotoxicity of Gold(I) Complex: Comparative Antiproliferative Activity

The gold(I) complex [(PhCH₂NC)Au(η¹-S-SpyN)] (2), synthesized from benzyl isocyanide, exhibited IC₅₀ values of 7.80, 6.26, and 6.14 μM against A549 (lung), SKOV3 (ovarian), and MCF-7 (breast) cancer cell lines, respectively. In comparison, cisplatin showed IC₅₀ values of 7.62, 12.36, and 11.47 μM against the same cell lines. Thus, complex 2 is approximately 2-fold more potent than cisplatin in SKOV3 and MCF-7 cells [1].

Gold(I) complex IC₅₀
Head-to-head
6.14–7.80 µM (A549, SKOV3, MCF-7) vs cisplatin 7.62–12.36 µM
Reported cell-model response context; gold complex derived from benzyl isocyanide
MTT assay, human cancer cell lines; lower IC₅₀ in SKOV3/MCF-7
Medicinal chemistry Gold complexes Anticancer

Benzyl Isocyanide (CAS 10340-91-7): Optimal Application Scenarios Based on Quantitative Differentiation


Ethylene Receptor Studies in Plant Biology

Benzyl isocyanide provides an ethylene-like response with a C₅₀ of 10–15 µL/L in pea growth assays, equivalent to cyclohexyl isocyanide but with superior synthetic versatility for derivatization (e.g., photoaffinity probes). This makes it the isocyanide of choice for mapping ethylene receptor binding sites [1].

Electrochemical Tuning of Metal Cluster Complexes

As a ligand, benzyl isocyanide shifts reduction potentials cathodically by approximately 100 mV per substitution relative to CO, enabling precise control over the redox behavior of osmium and other transition metal clusters. This is critical for designing catalysts and electronic materials with tailored redox properties [2].

Anticancer Gold(I) Complex Development

Benzyl isocyanide serves as a key precursor for gold(I) complexes with IC₅₀ values of 6.14–7.80 μM against lung, ovarian, and breast cancer cell lines, outperforming cisplatin in SKOV3 and MCF-7 cells by a factor of two. This supports its use in medicinal chemistry programs targeting resistant cancers [3].

Application
Selection Property
Validation Focus
Plant ethylene receptor studies
Isocyanide scaffold with derivatization versatility
Ethylene-like response in plant bioassays
Metal cluster redox tuning
Stronger electron-donating character vs CO
Cathodic shift in cyclic voltammetry
Gold(I) metallodrug research
Benzyl isocyanide gold(I) complex formation
Cytotoxicity endpoint review vs cisplatin reference

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